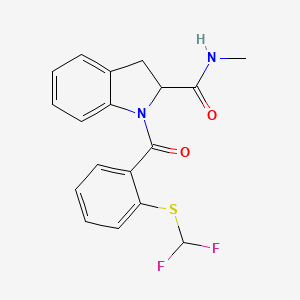
1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a difluoromethylthio group attached to a benzoyl moiety, which is further connected to an indoline-2-carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
The synthesis of 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The synthesis begins with the preparation of the indoline core, which can be achieved through various methods such as the reduction of indole derivatives or cyclization of appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.
Attachment of the Difluoromethylthio Group: The difluoromethylthio group is incorporated through nucleophilic substitution reactions, typically using difluoromethylthiolating reagents such as difluoromethylthiol chloride (ClCF2H) or other suitable difluoromethylthiolating agents.
Final Coupling: The final step involves coupling the benzoyl-indoline intermediate with N-methylindoline-2-carboxamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability, often employing continuous flow techniques and advanced catalytic systems.
化学反应分析
1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethylthio group, where nucleophiles such as amines or thiols can replace the difluoromethylthio moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, potassium carbonate), and catalysts (e.g., palladium, copper).
科学研究应用
1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide has a wide range of scientific research applications:
Biology: In biological research, the compound serves as a probe to study enzyme mechanisms and protein-ligand interactions, particularly those involving sulfur-containing functional groups.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for selective targeting of specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals, benefiting from its stability and reactivity.
作用机制
The mechanism of action of 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can form strong interactions with active sites, modulating the activity of the target protein. Additionally, the indoline-2-carboxamide moiety can engage in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed pharmacological effects.
相似化合物的比较
1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:
1-(2-(Trifluoromethylthio)benzoyl)-N-methylindoline-2-carboxamide: This compound features a trifluoromethylthio group instead of a difluoromethylthio group, which can alter its chemical reactivity and biological activity.
1-(2-(Methylthio)benzoyl)-N-methylindoline-2-carboxamide: The presence of a methylthio group instead of a difluoromethylthio group can significantly impact the compound’s properties, including its lipophilicity and metabolic stability.
1-(2-(Chloromethylthio)benzoyl)-N-methylindoline-2-carboxamide: The chloromethylthio group introduces different electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its difluoromethylthio group, which imparts distinct physicochemical properties and enhances its potential for diverse applications.
属性
IUPAC Name |
1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUPCBXOGQECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
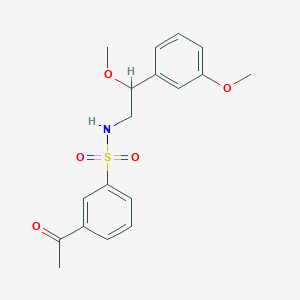
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
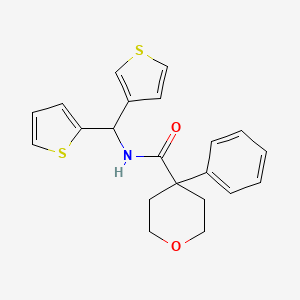
![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
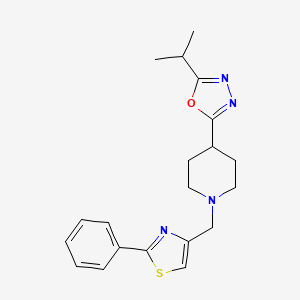
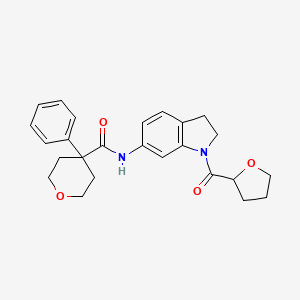
![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
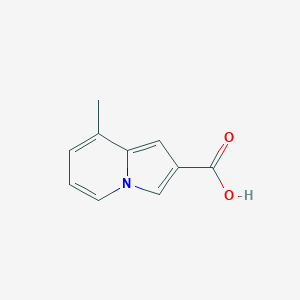
![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)
![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B2354878.png)
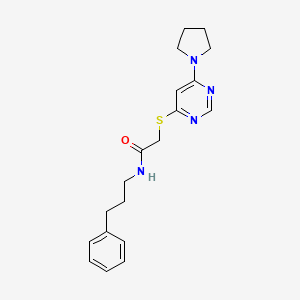
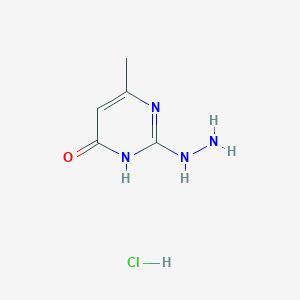
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)
